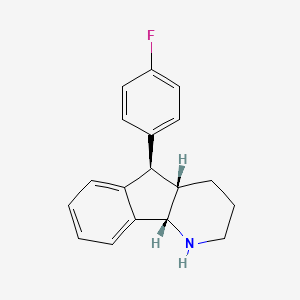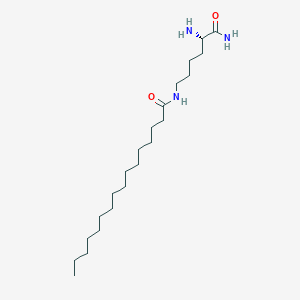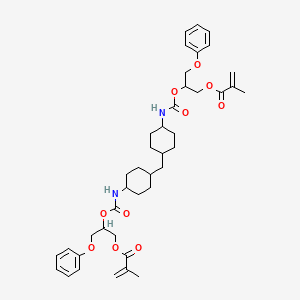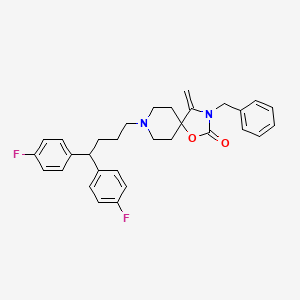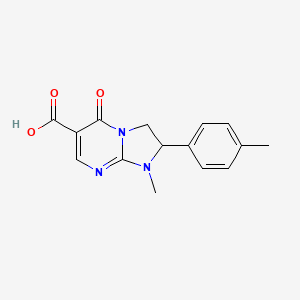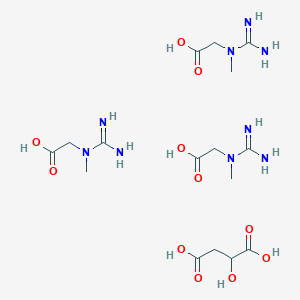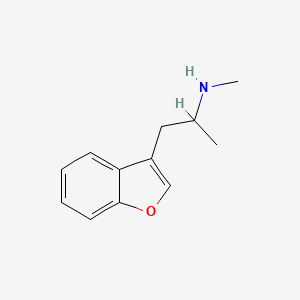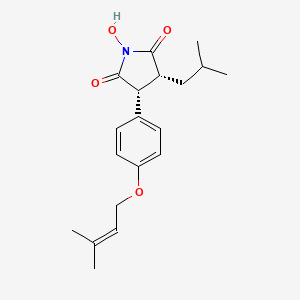
2,5-Pyrrolidinedione, 1-hydroxy-3-(4-((3-methyl-2-butenyl)oxy)phenyl)-4-(2-methylpropyl)-, (3R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antrodin E is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea. This fungus is endemic to Taiwan and has been traditionally used in folk medicine for its various health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antrodin E typically involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify Antrodin E. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of solvents like ethanol and chromatographic methods such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Antrodin E involves large-scale fermentation of Antrodia cinnamomea mycelium. The fermentation process is optimized to maximize the yield of Antrodin E. After fermentation, the mycelium is harvested and subjected to extraction and purification processes similar to those used in laboratory-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Antrodin E undergoes various chemical reactions, including:
Oxidation: Antrodin E can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Antrodin E into reduced forms.
Substitution: Antrodin E can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Antrodin E can lead to the formation of oxidized derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Antrodin E is used as a model compound in studies of natural product synthesis and bioactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Medicine: Antrodin E is being investigated for its potential therapeutic applications in treating various diseases, including cancer and liver diseases.
Mecanismo De Acción
The mechanism of action of Antrodin E involves multiple molecular targets and pathways:
Antioxidant Activity: Antrodin E scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: Antrodin E induces apoptosis in cancer cells through the activation of various signaling pathways, including the ROS/AKT/ERK/P38 pathway.
Comparación Con Compuestos Similares
Similar Compounds
Antrodin A: Another maleic acid derivative with similar biological activities.
Antrodin B: Known for its hepatoprotective effects.
Antrodin C: Exhibits significant anticancer properties.
Antrodin D: Has been studied for its anti-inflammatory and antioxidant activities.
Uniqueness of Antrodin E
Antrodin E is unique due to its specific molecular structure and the range of biological activities it exhibits. While other Antrodins share some similar properties, Antrodin E has shown distinct effects in various studies, particularly in its anticancer and antioxidant activities .
Propiedades
Número CAS |
656832-05-2 |
|---|---|
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(3R,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17+/m1/s1 |
Clave InChI |
ZZKUVVFNFOKVQE-SJORKVTESA-N |
SMILES isomérico |
CC(C)C[C@@H]1[C@@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
SMILES canónico |
CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


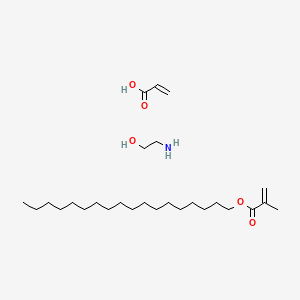
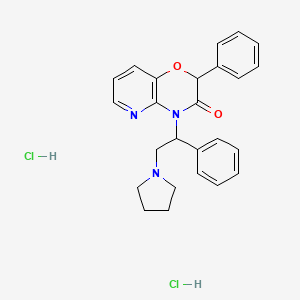
![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)
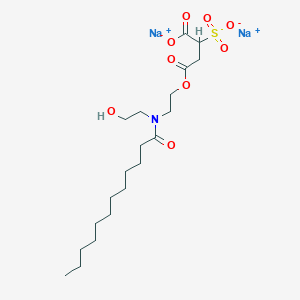
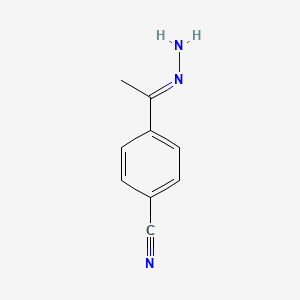
![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)

